2-(1-Fluorovinyl)pyridine

Vue d'ensemble

Description

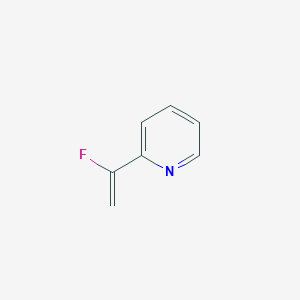

2-(1-Fluorovinyl)pyridine is a chemical compound that belongs to the class of pyridine derivatives. It is a colorless liquid with a molecular formula of C7H6FN.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Fluorovinyl)pyridine can be achieved through various methods. One common approach involves the fluorination of vinyl precursors. For instance, the direct fluorination of 1-(2,2-dibromovinyl)benzene derivatives using wet tetra-n-butylammonium fluoride (TBAF·3H2O) as either a base or a fluorine source provides (Z)-1-(2-bromo-1-fluorovinyl)benzene compounds in good yields with high regioselectivities . Another method involves the use of nucleophilic fluorination reagents like DMPU/HF, which offers high acidity and compatibility with cationic metal catalysts .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale fluorination processes using optimized reaction conditions to ensure high yields and purity. These methods often utilize advanced fluorination reagents and catalysts to achieve the desired product efficiently .

Analyse Des Réactions Chimiques

Types of Reactions: 2-(1-Fluorovinyl)pyridine undergoes various types of chemical reactions, including substitution, addition, and coupling reactions. One of the key reactions involving this compound derivatives is the palladium-catalyzed Mizoroki-Heck reaction. This reaction utilizes (1-fluorovinyl)methyldiphenylsilane and aryl iodides in the presence of palladium acetate, silver carbonate, and molecular sieves in 1,4-dioxane.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include palladium acetate, silver carbonate, and various fluorination reagents like TBAF·3H2O and DMPU/HF . The reaction conditions often involve elevated temperatures and the use of organic solvents like 1,4-dioxane.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the Mizoroki-Heck reaction yields 1-aryl vinyl fluorides or 1,1-diaryl vinyl fluorides in high yields and good stereoselectivity.

Applications De Recherche Scientifique

Medicinal Chemistry

The introduction of fluorine into organic compounds often enhances their biological activity and metabolic stability. In the context of 2-(1-Fluorovinyl)pyridine, several studies have highlighted its potential as a pharmacologically active compound.

- Antimicrobial Activity : Research indicates that pyridine derivatives, including this compound, exhibit significant antibacterial properties against multidrug-resistant pathogens. This is particularly relevant given the increasing prevalence of infections caused by resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

- Anticancer Agents : Fluorinated compounds are frequently explored as anticancer agents due to their ability to modulate biological pathways. The incorporation of a fluorovinyl group could enhance the lipophilicity and membrane permeability of the compound, potentially improving its efficacy against cancer cells .

Agrochemicals

Fluorinated compounds are widely utilized in agrochemicals for their enhanced biological activity and effectiveness at lower doses. The unique properties of this compound may contribute to the development of new herbicides or insecticides that are more effective and environmentally friendly.

- Pesticide Development : The stability imparted by the fluorine atom can lead to longer-lasting effects in agricultural applications, reducing the frequency of application needed for pest control .

Material Science

The unique chemical properties of this compound also make it suitable for applications in materials science.

- Polymer Chemistry : Fluorinated monomers can be used to synthesize polymers with desirable properties such as increased thermal stability and chemical resistance. This compound may serve as a building block for creating advanced materials with specific functionalities .

Synthesis and Functionalization

The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions and coupling reactions involving fluorinated precursors.

- Late-Stage Functionalization : Recent advancements in synthetic methodologies allow for the late-stage modification of complex molecules containing pyridine scaffolds, enabling the introduction of diverse functional groups that can enhance biological activity or alter physical properties .

Case Studies

Several case studies illustrate the applications and effectiveness of this compound:

- Case Study 1 : A study demonstrated that a series of pyridine derivatives, including those with fluorinated substituents, displayed potent antibacterial activity against resistant strains. The study emphasized the importance of structural modifications in enhancing antimicrobial efficacy .

- Case Study 2 : Research into fluorinated nucleosides has shown that similar modifications can stabilize RNA molecules, suggesting potential applications for this compound in nucleic acid therapeutics .

Mécanisme D'action

The mechanism of action of 2-(1-Fluorovinyl)pyridine involves its interaction with specific molecular targets and pathways. For instance, fluorinated pyridine derivatives have been shown to exhibit significant anticancer activity by targeting key cellular signaling pathways . Molecular docking studies have revealed strong binding affinities to targets such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2), suggesting a mechanism involving the disruption of these pathways .

Comparaison Avec Des Composés Similaires

2-(1-Fluorovinyl)pyridine can be compared with other fluorinated pyridine derivatives, such as 2-fluoropyridine and 2,6-difluoropyridine . These compounds share similar structural features but differ in their reactivity and applications. For example, 2-fluoropyridine is commonly used in the synthesis of pharmaceuticals and agrochemicals, while 2,6-difluoropyridine is explored for its potential in radiotherapy . The unique properties of this compound, such as its high regioselectivity in fluorination reactions, set it apart from other similar compounds .

Activité Biologique

2-(1-Fluorovinyl)pyridine is a fluorinated compound that has garnered attention in medicinal chemistry and materials science due to its unique structural features and biological activities. This article explores the biological activity of this compound, focusing on its synthesis, reactivity, and potential applications in various fields.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyridine ring substituted with a fluorovinyl group. The presence of the fluorine atom significantly influences its reactivity and biological interactions. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates in drug design .

Synthesis and Reactivity

The synthesis of this compound can be achieved through various methods, including copper-catalyzed reactions that facilitate regioselective transformations. A notable study demonstrated the use of copper-based catalysts to produce (E)-β-fluorovinyl sulfones, indicating the versatility of fluorinated compounds in synthetic organic chemistry . The reactivity of this compound is primarily influenced by the electron-withdrawing nature of the fluorine atom, which can facilitate nucleophilic attacks and other chemical transformations.

Antiviral Properties

Research has indicated that this compound derivatives may exhibit antiviral activity. For instance, studies involving nucleobase addition reactions have shown potential for these compounds in inhibiting viral replication mechanisms. The incorporation of fluorinated groups has been linked to improved interactions with viral proteins, enhancing their efficacy as antiviral agents .

Antitumor Activity

Preliminary studies suggest that this compound analogs may possess antitumor properties. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. The mechanism is thought to involve the disruption of cellular processes through the formation of reactive intermediates that can induce apoptosis in cancer cells .

Case Studies and Research Findings

Several case studies highlight the biological significance of this compound:

- Study on Antiviral Activity : A study published in the Journal of Clinical Investigation explored the role of cathepsin B and L in viral infections, where fluorinated compounds were used as inhibitors. The findings suggested that modifications to nucleobases with fluorinated groups could enhance antiviral activity by stabilizing interactions with viral glycoproteins .

- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of various pyridine derivatives, including those containing fluorovinyl groups. Results indicated that certain analogs exhibited significantly higher potency against cancer cells compared to their non-fluorinated counterparts, suggesting a structure-activity relationship influenced by the presence of fluorine .

Data Tables

Propriétés

IUPAC Name |

2-(1-fluoroethenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN/c1-6(8)7-4-2-3-5-9-7/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAYUCSDZZOWUIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C1=CC=CC=N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the reported synthesis of 2-(1-Fluorovinyl)pyridines?

A1: The research describes a novel, transition-metal-free method for synthesizing 2-(1-Fluorovinyl)pyridines []. This is significant because traditional methods for forming carbon-carbon bonds often rely on expensive or toxic transition-metal catalysts. This new method uses readily available Grignard reagents and exploits the unique reactivity of α-fluoro-α,β-unsaturated-(2-pyridyl)sulfones to achieve the desired transformation. []

Q2: What role does the fluorine atom play in the reported reaction?

A2: The fluorine atom plays a crucial role in this reaction due to what is known as the "negative fluorine effect." [] Fluorine's high electronegativity makes the adjacent carbon-fluorine bond highly polarized. This polarization influences the reactivity of the molecule, making it more susceptible to attack by the Grignard reagent and facilitating the subsequent intramolecular coupling reaction.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.